REACTION_CXSMILES
|
[N:1]1([C:7]([O:9]C(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:21](Cl)(=O)[CH:22](C)[CH3:23]>ClCCl>[C:7]([N:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1)(=[O:9])[CH:22]([CH3:23])[CH3:21]
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
After being stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
ADDITION
|
Details
|
To 1.79 g of part of the resulting residue, trifluoroacetic acid (9 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction mixture was concentrated under a vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (20 ml)
|
Type
|
ADDITION
|
Details
|
2N hydrochroric acid methanol solution (10 ml) was added
|
Type
|
STIRRING
|
Details
|
After being stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under a vacuum
|
Type
|
ADDITION
|
Details
|
The residue, with 10% aqueous sodium hydroxide solution added
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |